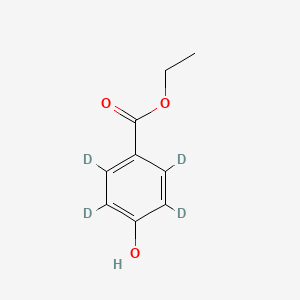

Ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate is a chemical compound. It is similar to Ethyl 3-hydroxybenzoate, which is a food-grade antimicrobial agent .

Synthesis Analysis

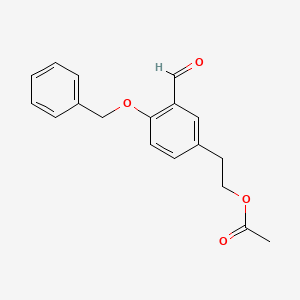

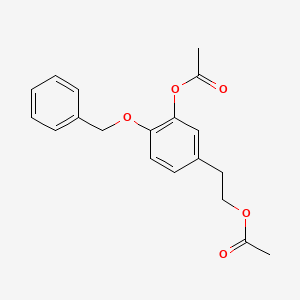

Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .

科学的研究の応用

Preservatives in Pharmaceuticals and Cosmetics

Parabens, including Ethyl paraben-d4, are widely used in different industries as preservatives and antimicrobial compounds . They are particularly used in pharmaceuticals, cosmetics, and food due to their appealing characteristic of acting as preservatives and antimicrobial compounds .

Environmental Tracers

The evolution of analytical techniques has allowed the detection of these compounds in different sources at µg/L and ng/L . Parabens have been found in water sources, air, soil, and even in human tissues . This makes them useful as environmental tracers to study pollution and contamination sources.

Endocrine Disruption Studies

Parabens can act as endocrine disruptors . They interfere with the hypothalamo-pituitary-gonadal axis and behave similar to female hormones, blocking or destabilizing the normal hormonal action . This makes them useful in studies related to endocrine disruption and its effects.

Carcinogenicity Studies

Some reports suggest that parabens are carcinogenic compounds . Therefore, Ethyl paraben-d4 could be used in research related to understanding the carcinogenic effects of certain substances.

Wastewater Treatment Studies

The presence of parabens in ecosystems is mainly related to wastewater discharges . Therefore, they can be used in studies related to wastewater treatment and the efficiency of different treatment methods.

Legislative Studies

A review of European legislation regarding parabens was also performed, presenting some considerations for the use of parabens . Therefore, they can be used in studies related to environmental legislation and policy.

Safety and Hazards

作用機序

Target of Action

Ethyl Paraben-d4, like other parabens, is known to exhibit antimicrobial properties . It is believed to interact with bacterial enzymatic structures and impede dihydrofolate utilization . .

Mode of Action

coli . This interaction with the mechanosensitive channels could potentially disrupt the osmotic gradients in bacteria .

Biochemical Pathways

Parabens in general are known to disrupt normal hormone function, leading to various disorders . They can act as endocrine disruptors and have been suggested to be carcinogenic compounds .

Pharmacokinetics

Studies on other parabens suggest that they are rapidly taken up systemically, metabolized, and eliminated

Result of Action

Parabens are known to disrupt normal hormone function, which can lead to reproductive, developmental, and neurological disorders; thyroid-related problems; skin allergies; and potentially cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Paraben-d4. Parabens are commonly found in various environmental waters, and their presence in ecosystems is mainly related to wastewater discharges . The impact of parabens in humans, animals, and ecosystems is a matter of discussion within the scientific community .

特性

IUPAC Name |

ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl paraben-d4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)

![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)

![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)

![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)